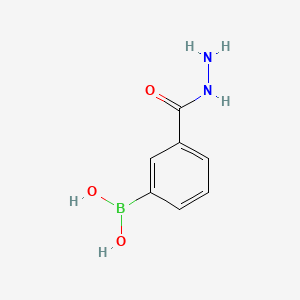

3-Boronobenzohydrazide

Description

3-Boronobenzohydrazide (CAS: 913835-79-7) is a boronic acid derivative featuring a benzohydrazide backbone substituted with a boron atom at the meta position of the aromatic ring. Its molecular structure combines the reactivity of the boronic acid group (–B(OH)₂) with the versatile hydrazide (–CONHNH₂) functionality, making it valuable in organic synthesis, medicinal chemistry, and materials science. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the hydrazide group facilitates the formation of hydrazones and coordination complexes .

Properties

IUPAC Name |

[3-(hydrazinecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-10-7(11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQNSAXAGLKZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657177 | |

| Record name | [3-(Hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-79-7 | |

| Record name | Benzoic acid, 3-borono-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Boronobenzohydrazide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a boron atom attached to a benzohydrazide moiety. Its molecular formula is C7H8B N3O, and it possesses unique properties that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular processes, particularly those related to cancer proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may influence the production of ROS, which are critical in cell signaling and apoptosis.

- Metal Ion Chelation : The boron atom allows for potential chelation with metal ions, which can disrupt various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit key signaling pathways involved in tumor growth has been a focal point of research.

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell viability. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 80 | 20 |

| 50 | 50 | 50 |

| 100 | 30 | 80 |

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated significant antibacterial activity at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | >100 |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cell lines while showing minimal toxicity to normal cells.

- Synergistic Effects : When combined with conventional chemotherapeutics, such as doxorubicin, there is evidence of synergistic effects that enhance anticancer efficacy.

- Mechanistic Insights : Advanced studies utilizing molecular docking have revealed potential binding sites on target proteins involved in cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers: 3-Boronobenzohydrazide vs. 4-Boronobenzohydrazide

The positional isomerism between the meta (3-) and para (4-) boron-substituted benzohydrazides significantly influences their physicochemical properties and applications.

Boron-Containing Analogs

3-Boronobenzothioamide (CAS: 850568-10-4)

Replacing the hydrazide group with a thioamide (–CSNH₂) alters the compound’s coordination behavior. The thioamide’s sulfur atom enhances metal-binding capacity, making it suitable for catalytic applications, whereas this compound’s hydrazide group is more reactive toward carbonyl compounds (e.g., ketones, aldehydes) .

3-Borono-N-(2-bromophenyl)benzamide (CAS: 874288-30-9)

This analog substitutes the hydrazide with an amide (–CONH₂) and introduces a bromophenyl group. The bromine atom enables further functionalization via Ullmann or Buchwald-Hartwig couplings, contrasting with this compound’s focus on hydrazone formation .

Non-Boron Benzohydrazides

3-[(3-Bromophenoxy)methyl]benzohydrazide (CAS: 438220-29-2)

The bromophenoxy group introduces steric bulk and halogen-bonding capabilities, diverging from the boronic acid’s role in cross-coupling. This compound is more suited for designing halogenated pharmaceuticals or agrochemicals .

3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS: 20167-49-1)

The nitro groups enhance electron-withdrawing effects, stabilizing hydrazone formation. However, the absence of boron limits its utility in Suzuki reactions, a key advantage of this compound .

Key Research Findings

- Synthetic Utility: this compound’s boronic acid group enables one-step synthesis of biaryl structures via Suzuki coupling, a reaction less feasible with non-boron analogs like 3-hydroxybenzoic acid derivatives .

- Biological Activity: Hydrazide derivatives exhibit antimicrobial and antioxidant properties. The boronic acid group in this compound may enhance binding to bacterial glycoproteins, a mechanism less pronounced in non-boron analogs .

Structural and Crystallographic Insights

Tools like SHELXL () and ORTEP-3 () have been critical in resolving the hydrogen-bonding patterns of this compound. Compared to 4-Boronobenzohydrazide, the meta substitution creates a distinct crystal lattice with weaker π-π stacking but stronger intermolecular hydrogen bonds (–B(OH)₂⋯NH–), as validated by graph-set analysis ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.